molecular formula C28H23NO4 B3021394 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid CAS No. 507472-10-8

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid

Cat. No.: B3021394
CAS No.: 507472-10-8
M. Wt: 437.5 g/mol
InChI Key: YQHVLHLQDDNYKX-SANMLTNESA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for amines, enabling controlled solid-phase peptide assembly. The naphthalen-1-yl substituent introduces aromatic bulk, influencing steric interactions and π-stacking capabilities in peptide structures. This compound’s applications span medicinal chemistry, biochemistry, and materials science .

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)16-26(24-15-7-9-18-8-1-2-10-19(18)24)29-28(32)33-17-25-22-13-5-3-11-20(22)21-12-4-6-14-23(21)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHVLHLQDDNYKX-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701141078
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-naphthalenepropanoic acid
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Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507472-10-8
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-naphthalenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=507472-10-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-naphthalenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-1-yl)propanoic acid
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Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid, commonly referred to as Fmoc-naphthylalanine, is a complex organic compound notable for its potential biological activities. This compound features a fluorene moiety, which enhances its lipophilicity and influences its interaction with biological targets. The combination of the fluorenyl group and the naphthalene structure positions this compound as a significant candidate for research in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical structure of Fmoc-naphthylalanine can be represented as follows:

C23H23N2O4\text{C}_{23}\text{H}_{23}\text{N}_{2}\text{O}_{4}

This compound includes several functional groups that contribute to its biological activity, including:

  • Fluorenylmethoxycarbonyl (Fmoc) : Commonly used in peptide synthesis, providing stability and protection to the amino group.
  • Naphthalenyl group : Imparts unique electronic properties that can enhance binding interactions with biological macromolecules.

The biological activity of Fmoc-naphthylalanine is hypothesized to involve several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in metabolic pathways, potentially modulating their activity.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes, which could lead to therapeutic effects in various diseases.
  • Signal Transduction Modulation : By influencing signaling pathways, it may affect cellular responses associated with inflammation or cancer progression.

Biological Activity and Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The potential applications of Fmoc-naphthylalanine include:

  • Drug Development : Targeting specific diseases through tailored interactions with biological systems.
  • Biochemical Research : Serving as a tool to study protein interactions and enzyme mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to Fmoc-naphthylalanine:

StudyFindings
Study 1 Demonstrated that Fmoc derivatives can inhibit specific enzymes involved in cancer metabolism, suggesting potential for anticancer therapies.
Study 2 Investigated the anti-inflammatory properties of similar compounds, revealing significant reductions in inflammatory markers in vitro.
Study 3 Explored the binding affinity of Fmoc derivatives to various receptors, showing promising results for drug design targeting neurological disorders.

Synthesis and Stability

The synthesis of this compound typically involves:

  • Protection of Amino Groups : Using the Fmoc group to protect the amino functionality during synthesis.
  • Coupling Reactions : Employing standard peptide coupling methods to attach the naphthalene moiety.
  • Purification : Utilizing techniques such as chromatography to isolate the final product.

The stability of this compound is enhanced by the presence of the Fmoc group, which protects against hydrolysis under physiological conditions.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid is in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is widely used as a protecting group for amino acids in solid-phase peptide synthesis (SPPS). This compound serves as a building block, allowing for the assembly of complex peptides with specific functionalities.

Drug Development

The compound has been investigated for its potential role in drug development, particularly in creating peptide-based therapeutics. Its structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets. For instance, studies have shown that derivatives of this compound can exhibit improved binding affinities to certain receptors, which is crucial in the design of new drugs.

Biological Studies

Research has also focused on the biological activity of this compound and its derivatives. Preliminary studies indicate that it may possess anti-inflammatory properties and could be explored for therapeutic applications in treating conditions like arthritis or inflammatory bowel disease.

Material Science

Beyond biological applications, this compound is being studied for its potential uses in material science, particularly in creating functionalized polymers and nanomaterials that can be employed in drug delivery systems.

Case Study 1: Peptide Therapeutics

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of peptides incorporating (S)-3-amino-3-(naphthalen-2-yl)propionic acid to evaluate their efficacy against cancer cell lines. The results demonstrated enhanced cytotoxicity compared to standard treatments, highlighting its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Applications

A research group investigated the anti-inflammatory effects of Fmoc-protected amino acids, including (S)-3-amino-3-(naphthalen-2-yl)propionic acid, on human macrophages. The findings suggested significant inhibition of pro-inflammatory cytokines, indicating that this compound could be a candidate for treating chronic inflammatory diseases.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid (FMOC-2-NAL-OH)
  • Key Difference : Naphthalen-2-yl vs. naphthalen-1-yl substitution.
  • Impact: The positional isomerism alters steric and electronic profiles.
  • Data: Property Target Compound (Naph-1-yl) FMOC-2-NAL-OH (Naph-2-yl) Molecular Formula C₂₈H₂₃NO₄ C₂₈H₂₃NO₄ Molecular Weight 437.49 g/mol 437.49 g/mol Aromatic Interaction Moderate π-stacking Strong π-stacking

Halogen-Substituted Indole Derivatives

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid
  • Key Difference : 6-Chloroindole substituent replaces naphthalene.
  • Impact : The chloro group enhances electrophilicity and bioactivity. Indole’s heterocyclic structure facilitates hydrogen bonding, critical for targeting biological receptors (e.g., antiviral applications) .

Ortho-Substituted Aryl Derivatives

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid
  • Key Difference : Ortho-methylphenyl (o-tolyl) group.
  • Reduced aromaticity compared to naphthalene may limit π-interactions .
  • Data: Property Target Compound o-Tolyl Derivative Molecular Formula C₂₈H₂₃NO₄ C₂₅H₂₃NO₄ Molecular Weight 437.49 g/mol 401.45 g/mol Steric Bulk Moderate High

Heterocyclic and Polar Derivatives

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid
  • Key Difference : Thiophene ring replaces naphthalene.
  • Lower hydrophobicity compared to naphthalene may improve aqueous solubility .
  • Data: Property Target Compound Thiophene Derivative Molecular Formula C₂₈H₂₃NO₄ C₂₂H₁₉NO₄S Molecular Weight 437.49 g/mol 393.46 g/mol Solubility Low Moderate

Hydrophilic and Bioactive Variants

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid
  • Key Difference : 3-Hydroxyphenyl group.
  • Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility and enabling interactions with biological targets (e.g., enzyme active sites) .
  • Data: Property Target Compound 3-Hydroxyphenyl Derivative Molecular Formula C₂₈H₂₃NO₄ C₂₄H₂₁NO₅ Molecular Weight 437.49 g/mol 403.43 g/mol Polarity Low High

Q & A

Q. What are the standard synthesis protocols for this Fmoc-protected amino acid derivative in peptide chemistry?

The compound is synthesized via Fmoc solid-phase peptide synthesis (SPPS). Key steps include:

  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group .
  • Coupling : Activate the carboxyl group with coupling agents like HOBt/DIC or HATU/DIPEA at 0–25°C for 1–2 hours .
  • Resin cleavage : Employ trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to release the compound from the resin .
  • Purification : Apply reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, as it may cause respiratory irritation (H335) .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Q. How should the compound be stored to maintain stability?

Store at –20°C under inert gas (argon/nitrogen) in airtight, light-protected containers. Moisture-sensitive; use desiccants .

Advanced Research Questions

Q. How can coupling efficiency be optimized to minimize racemization during synthesis?

  • Temperature control : Perform couplings at 0–4°C to reduce epimerization .
  • Coupling agents : Replace DIC with OxymaPure/DIC for lower racemization risk .
  • Monitoring : Use the Kaiser test or LC-MS to confirm reaction completion .
  • Solvent choice : Anhydrous DMF or dichloromethane improves reagent solubility .

Q. What advanced analytical techniques confirm stereochemical integrity and purity?

  • HPLC : Use chiral columns (e.g., Chiralpak IA) with UV detection at 254 nm to resolve enantiomers .
  • Circular Dichroism (CD) : Compare spectra with known (S)-enantiomers to confirm configuration .
  • MALDI-TOF/MS : Validate molecular weight (expected [M+H]+: ~530.5 g/mol) .

Q. How can low yields during Fmoc deprotection be resolved?

  • Base optimization : Test 25% piperidine in DMF or 2% DBU in DMF for stubborn Fmoc groups .
  • Reaction time : Extend deprotection to 10–15 minutes if incomplete .
  • Side-reaction mitigation : Add 0.1 M HOBt to suppress aspartimide formation .

Methodological Challenges & Solutions

Q. What strategies address solubility issues during purification?

  • Co-solvents : Add 10% tert-butanol to improve solubility in acetonitrile/water .
  • Ion-pairing agents : Use 0.1% TFA to enhance peak resolution in HPLC .

Q. How does the naphthalen-1-yl group influence reactivity compared to phenyl analogs?

  • Steric effects : The bulky naphthyl group may slow coupling; extend reaction time or increase reagent equivalents .
  • π-Stacking : Enhances peptide self-assembly in hydrophobic environments, useful in supramolecular studies .

Key Takeaways

  • Synthesis : Prioritize SPPS with Fmoc chemistry and rigorous purification.
  • Safety : Adhere to GHS protocols for acute toxicity (H302, H315) .
  • Characterization : Combine HPLC, MALDI-TOF, and CD for structural validation.
  • Optimization : Tailor reaction conditions to mitigate steric and solubility challenges.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid

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